4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide is a compound that belongs to the class of benzamides, specifically characterized by the presence of a piperidine ring and a carbamothioyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The structure of this compound suggests it may exhibit biological activity, making it a subject of interest in pharmaceutical research.
The compound can be classified under benzamides due to the presence of the benzamide functional group. Its systematic name reflects its complex structure, which includes a piperidine moiety attached to a phenyl group and a carbamothioyl substituent. This classification is significant as it helps in understanding its chemical behavior and potential interactions with biological systems.
The synthesis of 4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide typically involves several steps:
The molecular formula for 4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide is . The structure features:
The compound can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide likely involves interaction with specific biological targets. The piperidine ring may facilitate binding to receptors or enzymes, while the carbamothioyl group could participate in redox reactions. These interactions may modulate various biochemical pathways, contributing to its pharmacological effects.
4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide has several potential applications:
4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide (PubChem CID: 979338, C₂₀H₂₃N₃OS) exemplifies a strategic molecular architecture merging three pharmacologically significant domains:
Crystallographic studies of analogous thiourea-benzamides reveal planar benzamide and thiourea segments facilitating intermolecular interactions, while the piperidine adopts a chair conformation, optimizing spatial orientation for target binding [2]. The methyl substituent enhances lipophilicity (calculated logP ~3.8), influencing membrane permeability.
Table 1: Structural Features of Key Thiourea-Benzamide Hybrids
Compound | Core Scaffold | Unique Features | Target Relevance |
---|---|---|---|
Target Compound | Benzamide-thiourea-piperidine | 4-Methylbenzoyl, piperidine | Multitarget enzymes |
N-(adamantan-1-yl)piperazine carbothioamide | Adamantyl-thiourea-piperazine | Rigid adamantyl, piperazine | Urease inhibition [2] |
4-Methyl-N-(piperidin-1-yl)benzamide | Benzamide-piperidine | No thiourea linker | HDAC inhibition [3] [7] |
The piperidine moiety (pKₐ ~10.5) serves dual roles:
The carbamothioyl group (–NH–C(=S)–) drives target engagement through:
Table 2: Bioactive Contributions of Key Moieties
Moiety | Physicochemical Properties | Biological Interactions | Compound Examples |
---|---|---|---|
Piperidine | pKₐ ~10.5, logP ~1.2 | Salt bridges, hydrophobic filling | PARP inhibitors [4] |
Carbamothioyl | H-bond acceptor strength: High | Metal chelation, H-bond networks | Urease inhibitors [2] |
Benzamide | Planar, moderate logP | π-Stacking, amide H-bonding | HDAC inhibitors [7] |
The structural evolution toward 4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide reflects three key developmental phases:
Critical milestones include:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3